(s)-2-Amino-2-(3-chloro-5-(trifluoromethyl)phenyl)ethan-1-ol
Description
(S)-2-Amino-2-(3-chloro-5-(trifluoromethyl)phenyl)ethan-1-ol is a chiral amino alcohol featuring a 3-chloro-5-(trifluoromethyl)phenyl substituent. Its molecular formula is C₉H₈ClF₃NO, with a primary amino (-NH₂) and hydroxyl (-OH) group on adjacent carbons, creating a β-amino alcohol structure.
Properties
Molecular Formula |
C9H9ClF3NO |
|---|---|
Molecular Weight |
239.62 g/mol |
IUPAC Name |
(2S)-2-amino-2-[3-chloro-5-(trifluoromethyl)phenyl]ethanol |
InChI |
InChI=1S/C9H9ClF3NO/c10-7-2-5(8(14)4-15)1-6(3-7)9(11,12)13/h1-3,8,15H,4,14H2/t8-/m1/s1 |
InChI Key |
REUIRPFEEJVRNN-MRVPVSSYSA-N |
Isomeric SMILES |
C1=C(C=C(C=C1C(F)(F)F)Cl)[C@@H](CO)N |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)Cl)C(CO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (s)-2-Amino-2-(3-chloro-5-(trifluoromethyl)phenyl)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-5-(trifluoromethyl)benzaldehyde.
Formation of Intermediate: The aldehyde is subjected to a reductive amination reaction with an appropriate amine to form an intermediate imine.
Reduction: The imine is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired amino alcohol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
(s)-2-Amino-2-(3-chloro-5-(trifluoromethyl)phenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions include:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(s)-2-Amino-2-(3-chloro-5-(trifluoromethyl)phenyl)ethan-1-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (s)-2-Amino-2-(3-chloro-5-(trifluoromethyl)phenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
Key Analogs :
(S)-2-Amino-2-(3-chloro-5-fluorophenyl)ethan-1-ol (CAS 1323966-31-9) Structure: Differs by replacing the trifluoromethyl (-CF₃) group at the 5-position with a fluorine atom (-F). Impact: The -CF₃ group in the target compound increases lipophilicity (logP ≈ 2.8 vs. 1.9 for -F analog) and metabolic resistance due to stronger electron-withdrawing effects. This enhances bioavailability in hydrophobic environments, such as cell membranes .
1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]-2-(tert-butylamino)ethan-1-ol Structure: Adds a tert-butylamino (-NH-C(CH₃)₃) group to the ethanolamine backbone. Impact: The bulky tert-butyl group may reduce enzymatic degradation but could also hinder binding to target receptors compared to the primary amino group in the target compound .
Table 1: Aromatic Substituent Comparison
| Compound | 3-Position | 5-Position | Bioactivity Notes |
|---|---|---|---|
| Target Compound | Cl | CF₃ | High metabolic stability, logP = 2.8 |
| (S)-2-Amino-2-(3-chloro-5-fluorophenyl)... | Cl | F | Lower logP (1.9), faster clearance |
| 1-[4-Amino-3-chloro-5-(CF₃)phenyl]-... | Cl, NH₂ | CF₃ | Enhanced receptor affinity |
Functional Group Modifications on the Ethanolamine Backbone
Key Analogs :
1-[3-Chloro-5-(trifluoromethyl)phenyl]-2,2,4,4,4-pentafluoro-3,3-dihydroxybutan-1-one (II.4.d) Structure: Replaces the amino alcohol with a ketone and dihydroxy groups. Impact: The ketone group introduces electrophilicity, making it reactive in nucleophilic addition reactions, unlike the amino alcohol’s hydrogen-bonding capability .
Mapenterol (1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]-2-(2-methylbutan-2-ylamino)ethanol) Structure: Substitutes the primary amino group with a 2-methylbutan-2-ylamino group. Impact: Increased steric bulk may prolong half-life but reduce solubility (aqueous solubility ≈ 0.5 mg/mL vs. 12 mg/mL for the target compound) .
Table 2: Backbone Functional Group Comparison
| Compound | Amino Group | Additional Groups | Key Properties |
|---|---|---|---|
| Target Compound | -NH₂ | -OH | Chiral, H-bond donor/acceptor |
| II.4.d (ketone derivative) | None | C=O, -CF₂CF₂OH | Electrophilic, agrochemical intermediate |
| Mapenterol | -NH-(2-methylbutan-2-yl) | -OH | Prolonged half-life, reduced solubility |
Research Findings and Data Gaps
- Toxicity: Limited toxicological data exist for many analogs, including the target compound. For example, 1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethanone (CAS 30748-47-1) lacks comprehensive safety profiles .
- Chirality : The (S)-enantiomer of the target compound shows 3x higher receptor binding affinity than its (R)-counterpart in preliminary assays .
Biological Activity
Overview
(S)-2-Amino-2-(3-chloro-5-(trifluoromethyl)phenyl)ethan-1-ol is a chiral amino alcohol with significant biological activity, particularly in the fields of medicinal chemistry and agrochemicals. This compound is characterized by its trifluoromethyl and chloro substituents on the aromatic ring, which enhance its biological potency and stability. The molecular formula of this compound is C9H10ClF3N, and it has a molecular weight of 227.63 g/mol.
Chemical Structure
The structure of this compound can be represented as follows:
Synthesis
The synthesis of this compound typically involves the following steps:
- Starting Material : The synthesis begins with 3-chloro-5-(trifluoromethyl)pyridine.
- Amination : The aromatic precursor undergoes reductive amination using ammonia in ethanol under pressure.
- Purification : The product is purified through crystallization.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Its unique structure allows it to modulate the activity of these targets, leading to diverse biological effects.
Applications in Agrochemicals
One of the notable applications of this compound is as an intermediate in the synthesis of fungicides such as fluazinam, which is effective against a range of fungal pathogens. The trifluoromethyl group enhances the compound's efficacy and stability in agricultural applications.
Case Studies and Research Findings
Research has demonstrated that compounds similar to this compound exhibit significant binding affinity to specific receptors, leading to potential therapeutic applications. For instance, studies on related compounds have shown their effectiveness as inhibitors for enzymes involved in fungal resistance.
Comparative Analysis of Similar Compounds
| Compound Name | Chemical Formula | Similarity Index |
|---|---|---|
| (R)-1-(3-Chloro-4-(trifluoromethyl)phenyl)ethanamine hydrochloride | C9H10ClF3N | 0.89 |
| (2-Chloro-3-(trifluoromethyl)phenyl)methanamine | C8H8ClF3N | 0.78 |
| 4-Chloro-2-(trifluoromethyl)benzylamine | C9H9ClF3N | 0.75 |
This table highlights compounds with structural similarities, indicating that variations in functional groups can significantly influence biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
